Foundational Physicochemical Characterization Lays Groundwork for Future Comparator Studies
High-strength differential evidence is currently limited for this specific compound. The foundational quantitative data establishes its identity but does not yet permit a direct, data-backed claim of superiority over close analogs. The molecular weight is 297.4 g/mol, and the computed lipophilicity (XLogP3-AA) is 4.3, which places it in a chemical space distinct from smaller, non-alkylated benzodioxole derivatives (e.g., safinamide, MW 193.2) [1]. This difference impacts solubility and passive membrane diffusion. However, the absence of published head-to-head biological activity data for this specific (1S) diastereomer against its closest comparators (such as the (1R) enantiomer or the N-methyl analog) means any procurement decision must be based on the compound's precise structural identity rather than on a proven performance advantage. The critical data from assays like monoamine transporter inhibition or receptor binding are not yet available in the public domain for CAS 2197190-06-8.
| Evidence Dimension | Physicochemical Identity (Molecular Weight and Lipophilicity) |
|---|---|
| Target Compound Data | MW: 297.4 g/mol; XLogP3-AA: 4.3 |
| Comparator Or Baseline | Safinamide [(S)-1-(1,3-benzodioxol-5-yl)butan-1-amine]: MW: 193.2 g/mol; XLogP3: approximately 1.7 |
| Quantified Difference | MW is 54% higher; ΔXLogP ≈ +2.6 units |
| Conditions | In silico computed properties (PubChem, 2026 baseline) [1] |
Why This Matters
This data confirms the procurement of a distinct, more lipophilic chemical entity, not a simple analog, making verified identity and purity the primary selection criteria in the absence of comparative biological data.
- [1] PubChem. (2026). Compound Summary for CID 146675682, (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine. National Center for Biotechnology Information. View Source
